Home > Products > Building Blocks P12390 > 1H-imidazo[4,5-c]pyridin-4-amine
1H-imidazo[4,5-c]pyridin-4-amine - 6811-77-4

1H-imidazo[4,5-c]pyridin-4-amine

Catalog Number: EVT-306251
CAS Number: 6811-77-4
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1H-imidazo[4,5-c]pyridin-4-amine is a compound with a molecular weight of 134.14 . It has been found to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of 1H-imidazo[4,5-c]pyridin-4-amine has been studied in the context of structure-activity relationships (SAR) in TLR7/8-agonistic imidazoquinolines . The compound 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7-agonist .

Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-c]pyridin-4-amine consists of an imidazole ring fused with a pyridine moiety .

Chemical Reactions Analysis

The chemical reactions of 1H-imidazo[4,5-c]pyridin-4-amine have been studied in the context of structure-activity relationships (SAR) in TLR7/8-agonistic imidazoquinolines . The compound 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was found to be a pure TLR7-agonist .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-imidazo[4,5-c]pyridin-4-amine include a density of 1.5±0.1 g/cm3, boiling point of 529.3±30.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C .

Molecular Structure Analysis

1H-imidazo[4,5-c]pyridin-4-amine derivatives undergo various chemical reactions that can be exploited for structural modifications and the introduction of desired functionalities. The 4-amino group is susceptible to acylation, alkylation, and sulfonylation reactions, enabling the introduction of diverse substituents. For example, reacting 1H-imidazo[4,5-c]quinolin-4-amine with various acyl chlorides or sulfonyl chlorides yields the corresponding amides or sulfonamides. [, ] Furthermore, the imidazole ring can be alkylated at the N-1 position using alkyl halides or other alkylating agents. These modifications can significantly alter the compound's pharmacological profile by influencing its binding affinity, selectivity, and pharmacokinetic properties.

1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine

Compound Description: This compound is a potent and selective Toll-like receptor 7 (TLR7) agonist, showing negligible activity on TLR8 []. It induces significant interferon-α (IFN-α) production in human peripheral blood mononuclear cells (PBMCs) with minimal pro-inflammatory cytokine induction [].

1H-imidazo[4,5-c]quinolin-4-amines

Compound Description: This class of compounds acts as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR) [, , ]. They exert their effects by binding to an extrahelical lipid-facing pocket distinct from the orthosteric site []. This binding enhances the action of A3AR agonists, leading to potential therapeutic applications in inflammatory diseases and liver conditions [].

4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a potent and selective Rho kinase (ROCK) inhibitor with anti-inflammatory and vasodilatory properties [, ]. It effectively blocks inflammatory cytokine production and induces vasorelaxation []. Notably, oral administration of SB-772077-B significantly reduces systemic blood pressure in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for hypertension and cardiovascular diseases [].

2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride (LY175326)

Compound Description: This compound is a potent cardiotonic agent that exhibits both inotropic and vasodilator activities []. Compared to analogous 2-phenylimidazo[4,5-b]pyridines and 8-phenylpurines, LY175326 demonstrates significantly higher potency and improved oral bioavailability, highlighting its potential as a therapeutic agent for cardiovascular diseases [].

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003 is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist []. It effectively inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release without exhibiting any agonist activities []. The radiolabeled form of SN003, [3H]SN003, serves as a valuable tool for studying CRF1 receptor pharmacology and distribution [].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 acts as a potent and orally active P2X7 receptor antagonist []. It exhibits favorable pharmacological properties, including high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD [].

4-(4,5-Dibromo-1H-pyrrol-2-yl)]-1H-imidazo[4,5-c]pyridin-2-amine (Ageladine A)

Compound Description: Ageladine A is a novel matrix metalloproteinase (MMP) inhibitor isolated from the marine sponge Agelas nakamurai []. It exhibits potent antiangiogenic activity, suggesting its potential as a therapeutic agent for cancer and other angiogenesis-related diseases [].

Overview

1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. This compound has garnered significant attention in various fields of scientific research due to its notable biological and chemical properties. It is classified as a nitrogen-containing heterocycle, which is often utilized as a building block in the synthesis of more complex compounds, particularly in medicinal chemistry and material science. The compound is recognized for its potential role as an agonist of Toll-like receptor 7, which is crucial in the immune response, making it relevant in immunological studies and therapeutic applications.

Synthesis Analysis

The synthesis of 1H-imidazo[4,5-c]pyridin-4-amine can be achieved through several methods:

  • Debus-Radiszewski Synthesis: Involves the condensation of glyoxal, ammonia, and formaldehyde.
  • Wallach Synthesis: Utilizes the reaction of aniline derivatives with glyoxal and ammonia.
  • Dehydrogenation of Imidazolines: This method involves dehydrogenating imidazolines to yield imidazoles.
  • From Alpha Halo-Ketones: A synthesis route involving the reaction of alpha halo-ketones with ammonia.
  • Marckwald Synthesis: Involves the reaction of nitriles with ammonia.
  • Amino Nitrile Synthesis: This approach uses amino nitriles reacting with various reagents .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives.

Data:

  • Molecular Weight: 135.15 g/mol
  • Melting Point: Varies based on substitution but generally around 100-120 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol.
Chemical Reactions Analysis

1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Particularly nucleophilic substitutions where halogen atoms may be replaced by nucleophiles such as amines or thiols .

These reactions are critical for modifying the compound to enhance its biological activity or to develop new derivatives.

Mechanism of Action

The mechanism of action for 1H-imidazo[4,5-c]pyridin-4-amine primarily involves its interaction with Toll-like receptor 7. Upon binding to this receptor, the compound activates signaling pathways that lead to an enhanced immune response. This includes the production of cytokines and other mediators that are essential for combating infections and diseases. The specific pathways activated involve nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in immune cell activation and proliferation .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Color: Often colorless to light yellow.

Chemical Properties:

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in both rings.

Relevant Data:

The compound's solubility profile indicates good solubility in polar organic solvents, which is advantageous for its application in pharmaceutical formulations.

Applications

1H-imidazo[4,5-c]pyridin-4-amine has several scientific applications:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various biological receptors.
  • Immunology Research: Studied for its potential as a Toll-like receptor 7 agonist, contributing to vaccine development and immunotherapy strategies.
  • Synthetic Chemistry: Serves as a building block in synthesizing more complex heterocyclic compounds for pharmaceutical applications.
Synthesis and Structural Elucidation of 1H-Imidazo[4,5-c]pyridin-4-amine

Core Synthetic Methodologies for 1H-Imidazo[4,5-c]pyridin-4-amine

The synthesis of the 1H-imidazo[4,5-c]pyridine core employs diverse cyclization strategies targeting the fused tricyclic system. Key approaches include classical condensation reactions, oxidative cyclizations, and dehydrogenation pathways:

Debus-Radiszewski and Wallach Condensation Approaches

These classical methods involve cyclocondensation reactions between 3,4-diaminopyridine derivatives and carbonyl sources. The Debus-Radiszewski reaction utilizes aldehydes (RCHO) in the presence of ammonium acetate, yielding 2-substituted imidazo[4,5-c]pyridines. For example, zinc triflate catalysis (30 mol%) in methanol under reflux enables efficient one-pot synthesis of 2-aryl derivatives (65–85% yield), avoiding toxic reagents like POCl₃ and eliminating intermediate isolation [5] [7]. Wallach-type reactions employ α-halo ketones (RCOCH₂X) with 3,4-diaminopyridine, forming 2-alkyl/aryl substituted derivatives after cyclodehydration. These methods are valued for their substrate flexibility but may require optimization to minimize byproduct formation during imidazole ring closure.

Iodine/KI-Mediated Oxidative Cyclization Strategies

Oxidative cyclization represents a pivotal advancement in imidazo[4,5-c]pyridine synthesis. Iodine/KI systems in DMSO efficiently convert Schiff bases (derived from 3,4-diaminopyridine and aldehydes) into 2-aryl-1H-imidazo[4,5-c]pyridines at 80°C. This metal-free approach offers operational simplicity and moderate to good yields (40–75%) [1]. The iodine acts as both oxidant and cyclization promoter, facilitating aromatization via iodide radical generation. Recent modifications employ catalytic iodine with H₂O₂ as a terminal oxidant, enhancing atom economy while maintaining efficacy for electron-deficient substrates.

Dehydrogenation of Imidazolines and Halo-Ketone Pathways

Partially saturated precursors like 4,5-dihydroimidazo[4,5-c]pyridines (imidazolines) undergo dehydrogenation using MnO₂ or DDQ to afford the aromatic system. Alternatively, ortho-halo ketone pathways utilize 3-amino-4-halopyridines and carbonyl compounds, where copper-catalyzed Ullmann-type coupling enables cyclization. For example, 4-chloro-3-aminopyridine reacts with acetylacetone under CuI/L-proline catalysis to yield 2-methyl-6-methyl-1H-imidazo[4,5-c]pyridine derivatives [7] [10]. Microwave-assisted variants significantly accelerate these reactions (30 min vs. 12–24 h conventionally), improving throughput for medicinal chemistry applications.

Table 1: Comparative Analysis of Core Synthetic Methodologies

MethodologyKey Reagents/ConditionsYield RangeAdvantagesLimitations
Debus-RadiszewskiRCHO, NH₄OAc, Zn(OTf)₃, MeOH, reflux65–85%Broad substrate scope, one-potByproduct formation with aliphatics
Iodine/KI Oxidative CyclizationI₂/KI, DMSO, 80°C40–75%Metal-free, simple workupModerate yields for electron-donors
Halo-Ketone Pathwaysα-halo ketones, CuI/L-proline, MW50–90%Rapid, handles steric hindranceRequires halogenated precursors

Derivative Synthesis and Functionalization

Functionalization of the 1H-imidazo[4,5-c]pyridin-4-amine core enables precise modulation of physicochemical and biological properties. Strategic modifications target the N1 position, 4-amino group, and C6/C7 positions:

Alkylation/Acylation at the N1 and 4-Amino Positions

N1-Alkylation typically employs strong bases (NaH) in DMF followed by alkyl halides (R-X), yielding 1-alkyl-imidazo[4,5-c]pyridines with regioselectivity controlled by sterics. For instance, methylation at N1 using iodomethane proceeds quantitatively at 0°C [10]. Acylation of the 4-amino group requires protection-deprotection strategies; N-Boc intermediates allow selective acylation with acid chlorides or anhydrides, yielding 4-acylamino derivatives crucial for kinase inhibitor pharmacophores (e.g., c-Met inhibitors) [8]. Direct reductive alkylation using aldehydes and NaBH₃CN provides mono- or dialkylated 4-amino variants, with selectivity governed by stoichiometry.

Introduction of Hydrophobic/Hydrophilic Substituents for Bioactivity Optimization

Hydrophobic groups (aryl, cycloalkyl) at C2 enhance target binding affinity in kinase inhibitors. Suzuki-Miyaura coupling on 2-bromo precursors installs biaryl systems, as demonstrated in Src family kinase (SFK) inhibitors where 2-(3-trifluoromethylphenyl) conferred nanomolar IC₅₀ against Fyn kinase [4] [9]. Hydrophilic modifications include:

  • pKₐ Modulation: Introducing basic amines (e.g., piperidinyl) at C6 lowers calculated logP (cLogP) and optimizes pKₐ (6–8), reducing lysosomotropism in cathepsin S inhibitors [7]
  • Polar Headgroups: Sulfonamides (-NHSO₂R) or carboxamides (-CONHR) at the 4-position improve aqueous solubility for CNS-targeted agents (e.g., glioblastoma therapeutics) [4]
  • Heteroaryl Extensions: Pyrimidine or triazole rings appended via nucleophilic aromatic substitution enhance π-stacking in ATP-binding pockets (e.g., CDK9 inhibitors) [9]

Table 2: Functionalization Strategies and Bioactivity Impacts

Modification SiteExemplar SubstituentBiological ImpactTarget Application
C2 Position2-Cyclohept-4-enylEnhanced A₃AR PAM efficacy (Emax 241%)Inflammatory diseases [2]
4-Amino GroupN-(3,4-Dichlorophenyl)Improved hA₃AR binding (Kᵢ < 50 nM)CNS disorders [2]
C6 Position6-(Piperidin-4-yl)Reduced lysosomal trapping (pKₐ 7.2)Cathepsin S inhibition [7]
N1 Position1-(2-Fluoroethyl)Increased BBB penetration (PAMPA CNS+)Glioblastoma therapy [4]

Scalability and Green Chemistry Considerations

Advancements toward sustainable synthesis emphasize atom economy, reduced toxicity, and energy efficiency:

  • Catalytic Systems: Zinc triflate enables recyclable catalysis (>5 cycles) in Debus-Radiszewski reactions, reducing metal waste [5]
  • Solvent-Free Cyclizations: Mechanochemical grinding of 3,4-diaminopyridines with aldehydes/ammonium acetate achieves 70–90% yields without solvents, minimizing E-factor
  • Continuous Flow Processing: Iodine-mediated cyclizations in microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes (5–10 min residence time) while improving safety profile [1]
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., CAL-B) enables enantioselective N-acylation of chiral amines at C4/C6 positions, crucial for stereoselective kinase inhibitors [9]

These approaches collectively address industrial pain points in imidazopyridine synthesis, with several routes achieving >100-g scale production (e.g., Wallach condensations) for preclinical development.

Properties

CAS Number

6811-77-4

Product Name

1H-imidazo[4,5-c]pyridin-4-amine

IUPAC Name

1H-imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10)

InChI Key

UHUHBFMZVCOEOV-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC=N2)N

Synonyms

3-deazaadenine

Canonical SMILES

C1=CN=C(C2=C1NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.